molecular formula C14H10Cl4 B584925 Mitotane-13C6 CAS No. 1261396-21-7

Mitotane-13C6

Cat. No.: B584925
CAS No.: 1261396-21-7
M. Wt: 325.988
InChI Key: JWBOIMRXGHLCPP-CYRQOIGNSA-N
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Description

Mitotane-13C6, also known as 2,4’-dichlorodiphenyldichloroethane-13C6, is a stable isotope-labeled version of mitotane. Mitotane itself is an isomer of dichlorodiphenyldichloroethane and a derivative of dichlorodiphenyltrichloroethane. It is primarily used as an antineoplastic agent in the treatment of adrenocortical carcinoma, a rare cancer of the adrenal cortex .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mitotane-13C6 involves the incorporation of carbon-13 isotopes into the molecular structure of mitotane. This process typically starts with the synthesis of labeled benzene, which is then subjected to chlorination and subsequent reactions to form the final product. The reaction conditions often involve the use of catalysts and controlled environments to ensure the incorporation of the carbon-13 isotopes .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopes and ensure the purity of the final product. The production is carried out under strict regulatory guidelines to ensure safety and efficacy .

Chemical Reactions Analysis

Types of Reactions

Mitotane-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of mitotane can lead to the formation of hydroxylated derivatives, while reduction can yield dechlorinated products .

Scientific Research Applications

Mitotane-13C6 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

Mitotane-13C6 exerts its effects primarily through the modification of steroid metabolism and direct suppression of the adrenal cortex. The compound is believed to be metabolized into its active form within the adrenal cortex, where it induces cytotoxic effects on adrenocortical cells. This leads to a reduction in the production of adrenal hormones, including cortisol and androgens .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mitotane-13C6 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research studies. This makes it particularly valuable in pharmacokinetic and metabolic studies, where understanding the distribution and elimination of the compound is crucial .

Properties

IUPAC Name

1-chloro-2-[2,2-dichloro-1-(4-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)ethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl4/c15-10-7-5-9(6-8-10)13(14(17)18)11-3-1-2-4-12(11)16/h1-8,13-14H/i5+1,6+1,7+1,8+1,9+1,10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBOIMRXGHLCPP-CYRQOIGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C([13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)Cl)C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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